molecular formula C9H8N2 B14128293 2-(2-Cyclopropylethynyl)pyrazine

2-(2-Cyclopropylethynyl)pyrazine

Cat. No.: B14128293
M. Wt: 144.17 g/mol
InChI Key: BPWJCYGPHKTSLT-UHFFFAOYSA-N
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Description

2-(2-Cyclopropylethynyl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a cyclopropylethynyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyclopropylethynyl)pyrazine typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl halide and a terminal alkyne. The general procedure includes:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2-(2-Cyclopropylethynyl)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2-Cyclopropylethynyl)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Cyclopropylethynyl)pyrazine is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The cyclopropylethynyl group may enhance binding affinity and specificity to these targets, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(2-Cyclopropylethynyl)pyrazine is unique due to the presence of the cyclopropylethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel compounds with specific biological or material applications .

Properties

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

IUPAC Name

2-(2-cyclopropylethynyl)pyrazine

InChI

InChI=1S/C9H8N2/c1-2-8(1)3-4-9-7-10-5-6-11-9/h5-8H,1-2H2

InChI Key

BPWJCYGPHKTSLT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C#CC2=NC=CN=C2

Origin of Product

United States

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